An In-depth Technical Guide to the Physicochemical Properties of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine
An In-depth Technical Guide to the Physicochemical Properties of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, a polyamine with diverse applications in chemical synthesis and materials science, necessitates a comprehensive understanding of its physicochemical properties for its effective and safe utilization. This technical guide provides an in-depth analysis of the structural, physical, spectral, and acid-base properties of this compound. It is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also insights into the experimental methodologies for their determination and interpretation. This guide is structured to provide a holistic view of the compound, from its fundamental characteristics to practical considerations for its handling and application.
Introduction
N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, also known by its synonym N,N-Bis(3-aminopropyl)methylamine, is a triamine with the chemical formula C7H19N3.[1] Its structure features two primary amine groups and one tertiary amine group, which impart distinct chemical reactivity and physical properties. This compound serves as a versatile building block in various chemical syntheses, including the preparation of polymers, surfactants, and as a curing agent for epoxy resins.[2] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring product quality, and implementing appropriate safety protocols. This guide aims to consolidate and elucidate these properties in a comprehensive and accessible format.
Chemical and Physical Properties
A compilation of the key chemical and physical properties of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is presented in the table below. These properties are fundamental to its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Reference |
| Chemical Formula | C7H19N3 | [1] |
| Molecular Weight | 145.25 g/mol | [1] |
| CAS Number | 105-83-9 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 110-112 °C at 6 mmHg | [3][4] |
| Density | 0.901 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.4725 | [3][4] |
| Flash Point | 103 °C (217 °F) | [5] |
| Water Solubility | Completely miscible | [3][6] |
| LogP (predicted) | -0.9 | [1] |
Spectral Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. This section provides an analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the proximity of the electron-withdrawing nitrogen atoms.
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-CH₃ group: A singlet for the methyl protons attached to the tertiary nitrogen.
-
-CH₂- groups: Multiple triplets and multiplets for the methylene protons of the propyl chains. The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield.
-
-NH₂ groups: A broad singlet for the primary amine protons. The chemical shift of this peak can vary depending on the solvent and concentration.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.
-
-CH₃ carbon: A signal corresponding to the methyl carbon.
-
-CH₂- carbons: Signals for the methylene carbons in the propyl chains. The carbons bonded to nitrogen will appear at a lower field.
-
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups. For N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, the key characteristic absorption bands are:
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N-H stretching: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.
-
C-H stretching: Absorptions in the 2800-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl chains.
-
N-H bending: A band around 1600 cm⁻¹ attributed to the scissoring vibration of the primary amine groups.
-
C-N stretching: Absorptions in the fingerprint region (typically 1000-1200 cm⁻¹) corresponding to the stretching vibrations of the C-N bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the electron ionization (EI) mass spectrum of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine, the molecular ion peak [M]⁺ would be observed at m/z 145. The fragmentation pattern is characterized by the cleavage of C-C and C-N bonds, leading to the formation of stable carbocations and aminium ions. Common fragmentation pathways for aliphatic amines involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom). For this molecule, characteristic fragments would arise from the loss of aminopropyl and methylaminopropyl radicals.
Acid-Base Properties: pKa Values
The basicity of the amine groups is a critical property that influences the reactivity, solubility, and biological interactions of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine. As a polyamine, it has multiple ionization constants (pKa values) corresponding to the protonation of each nitrogen atom.
The reported pKa values for N,N-Bis(3-aminopropyl)methylamine are:
-
pKₐ₁: 6.32
-
pKₐ₂: 9.19
-
pKₐ₃: 10.33[6]
These values indicate that the amine groups will be protonated to varying degrees depending on the pH of the solution. The tertiary amine is typically less basic than the primary amines due to steric hindrance.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines the steps for determining the pKa values of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine using potentiometric titration. This method relies on monitoring the pH of a solution of the amine as a strong acid is added.
Materials:
-
N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a dilute aqueous solution of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine of known concentration (e.g., 0.01 M).
-
Place a known volume of the amine solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution and allow the reading to stabilize.
-
Begin adding the standardized HCl solution in small, precise increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH changes become minimal after passing the equivalence points.
-
Plot the pH versus the volume of HCl added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve or by analyzing the first and second derivatives of the curve.
Causality Behind Experimental Choices:
-
Nitrogen-purged water: Used to prevent the absorption of atmospheric carbon dioxide, which can react with the amine and affect the accuracy of the titration.
-
Standardized acid: A titrant of accurately known concentration is essential for the precise calculation of the pKa values.
-
Stepwise addition of titrant: Allows for the detailed mapping of the titration curve, especially around the buffer regions and equivalence points.
Solubility Profile
The solubility of a compound is a critical parameter in drug development and chemical synthesis. N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is a polar molecule due to the presence of the amine groups, which can participate in hydrogen bonding.
-
Water: It is completely miscible with water, a property attributed to the formation of hydrogen bonds between the amine groups and water molecules.[3][6]
-
Alcohols (Methanol, Ethanol): Expected to be highly soluble due to their polar nature and ability to act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents (DMSO, DMF): Expected to be soluble due to their high polarity.
-
Nonpolar Solvents (Hexane, Toluene): Solubility is expected to be limited due to the significant difference in polarity.
Experimental Workflow for Solubility Determination:
Caption: Workflow for experimental solubility determination.
Safety and Handling
N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine is a corrosive and toxic substance that requires careful handling to avoid exposure.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4) [1]
-
Acute Toxicity, Dermal (Category 3) [1]
-
Skin Corrosion/Irritation (Category 1B) [7]
-
Serious Eye Damage/Eye Irritation (Category 1) [7]
-
Acute Toxicity, Inhalation (Category 3) [7]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of N-(3-Aminopropyl)-N'-methylpropane-1,3-diamine. The information presented, from its fundamental chemical and physical characteristics to its spectral properties, acid-base behavior, solubility, and safety considerations, is intended to serve as a valuable resource for professionals in research and development. A thorough understanding of these properties is essential for the successful and safe application of this versatile chemical compound.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Electronic Supplementary Information 1 Crystal engineering with copper and melamine. (n.d.). Retrieved from [Link]
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PubChemLite. (n.d.). N,n-bis(3-aminopropyl)methylamine (C7H19N3). Retrieved from [Link]
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Aladdin. (n.d.). N,N-Bis(3-aminopropyl)methylamine. Retrieved from [Link]
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Doc Brown's Chemistry. (2025, November 17). mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for.... Retrieved from [Link]
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